1-(Thiophene-2-sulfonyl)piperidin-4-one

Description

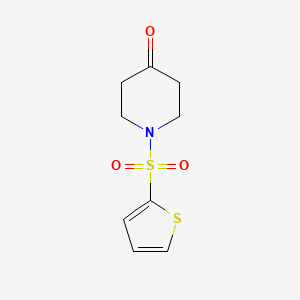

1-(Thiophene-2-sulfonyl)piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core substituted at the nitrogen atom with a thiophene-2-sulfonyl group. This structural motif is significant in medicinal chemistry due to the pharmacological versatility of piperidine derivatives, which are known for antimicrobial, anti-inflammatory, and antitumor activities . The thiophene sulfonyl group enhances electronic properties and may influence binding affinity in biological systems.

Properties

IUPAC Name |

1-thiophen-2-ylsulfonylpiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S2/c11-8-3-5-10(6-4-8)15(12,13)9-2-1-7-14-9/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZWGORBAVDWHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophene-2-sulfonyl)piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of piperidin-4-one with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophene-2-sulfonyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of piperidin-4-ol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group, forming new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Piperidin-4-ol derivatives.

Substitution: Various substituted piperidin-4-one derivatives.

Scientific Research Applications

1-(Thiophene-2-sulfonyl)piperidin-4-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Thiophene-2-sulfonyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 1-(Thiophene-2-sulfonyl)piperidin-4-one and related compounds:

Key Observations :

Physicochemical and Spectroscopic Properties

- Solubility: The prop-2-yn-1-yl derivative (C8H11NO) is soluble in alcohols and chlorinated solvents , whereas sulfonyl groups may reduce solubility in non-polar solvents.

- Spectroscopy :

Biological Activity

1-(Thiophene-2-sulfonyl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with a thiophene sulfonyl group. This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer effects.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing thiophene and piperidine cores have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

2. Anticancer Properties

Studies have demonstrated that piperidine derivatives can inhibit cancer cell proliferation. Specifically, this compound has been evaluated for its cytotoxic effects on several cancer cell lines, showing potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with specific molecular targets involved in cell cycle regulation .

3. Enzyme Inhibition

The compound exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. Inhibitory concentrations (IC50 values) for various derivatives have been reported, indicating strong potential for therapeutic applications in treating conditions like Alzheimer's disease and gastric ulcers .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes: The sulfonyl group facilitates binding to active sites on enzymes, leading to inhibition of their function.

- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells through the modulation of signaling cascades involving NF-κB and other transcription factors .

- Antimicrobial Mechanisms: Similar compounds have been shown to disrupt bacterial membrane integrity or inhibit DNA synthesis.

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of thiophene-containing compounds, this compound was found to exhibit significant activity against multiple bacterial strains. The study utilized disk diffusion methods and determined minimum inhibitory concentrations (MICs), demonstrating its potential as a lead compound for antibiotic development .

Study 2: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of piperidine derivatives revealed that this compound significantly reduced cell viability in breast cancer cell lines. The study employed MTT assays to measure cell proliferation and flow cytometry for apoptosis analysis, confirming the compound's role in inducing cell death via apoptotic pathways .

Data Summary Table

| Biological Activity | Test Organism/Cell Line | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | Salmonella typhi | Moderate activity |

| Bacillus subtilis | Strong activity | |

| Anticancer | MCF-7 (breast cancer) | IC50 = 5 µM |

| HeLa (cervical cancer) | IC50 = 8 µM | |

| Enzyme Inhibition | Acetylcholinesterase | IC50 = 10 µM |

| Urease | IC50 = 3 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.